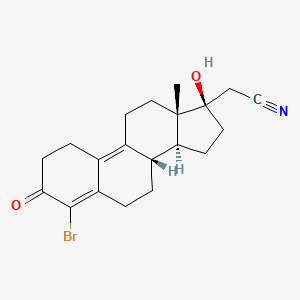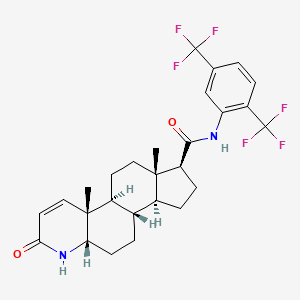
Deltamethrin Related Compound 2 (Bacisthemic Acid Chloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deltamethrin Related Compound 2 (Bacisthemic Acid Chloride): is a chemical compound with the molecular formula C8H9Br2ClO and a molecular weight of 316.42 g/mol . It is a chloride impurity of (1R-cis)-Decamethrinic Acid, which is a transformation product of the pesticide Deltamethrin . This compound is typically encountered as a byproduct during the synthesis of Deltamethrin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Deltamethrin Related Compound 2 (Bacisthemic Acid Chloride) involves the reaction of 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarbonyl chloride with appropriate reagents under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound is generally carried out as part of the synthesis of Deltamethrin. The compound is produced as an intermediate or byproduct during the multi-step synthesis process of Deltamethrin . The production process involves stringent control of reaction conditions to ensure the desired purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Deltamethrin Related Compound 2 (Bacisthemic Acid Chloride) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbonyl chloride group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium can be used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in an appropriate solvent.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cyclopropanecarbonyl derivatives .
Applications De Recherche Scientifique
Chemistry: Deltamethrin Related Compound 2 (Bacisthemic Acid Chloride) is used as an intermediate in the synthesis of various chemical compounds, including pesticides and other agrochemicals .
Biology and Medicine: While the compound itself is not widely used in biological or medical applications, its derivatives and related compounds are studied for their potential biological activities and effects .
Industry: In the industrial sector, this compound is primarily used in the production of Deltamethrin, a widely used insecticide. It plays a crucial role in the multi-step synthesis process of Deltamethrin .
Mécanisme D'action
The mechanism of action of Deltamethrin Related Compound 2 (Bacisthemic Acid Chloride) is primarily related to its role as an intermediate in the synthesis of Deltamethrin. The compound itself does not have a well-defined mechanism of action, but its derivatives, such as Deltamethrin, act on the nervous system of insects by interfering with sodium channel function, leading to paralysis and death .
Comparaison Avec Des Composés Similaires
Deltamethrin: A widely used insecticide with a similar chemical structure.
Decamethrinic Acid: A transformation product of Deltamethrin.
Cyclopropanecarbonyl Chloride Derivatives: Various derivatives with similar chemical properties and reactivity.
Uniqueness: Deltamethrin Related Compound 2 (Bacisthemic Acid Chloride) is unique due to its specific role as an intermediate in the synthesis of Deltamethrin. Its chemical structure and reactivity make it a valuable compound in the production of this important insecticide .
Propriétés
Numéro CAS |
55710-82-2 |
|---|---|
Formule moléculaire |
C8H9Br2ClO |
Poids moléculaire |
316.42 |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
(1R-cis)-3-(2,2-dibromoethenyl)-2,2-dimethyl-cyclopropanecarbonyl Chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(methoxymethyl)-](/img/structure/B601964.png)
![2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-{[(2-methylpropanoyl)oxy]methyl}phenyl 2-methylpropanoate](/img/structure/B601966.png)
